N-(2,4-difluorophenyl)-2-phenoxyacetamide N-(2,4-difluorophenyl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 303794-31-2
VCID: VC5134273
InChI: InChI=1S/C14H11F2NO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
SMILES: C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F
Molecular Formula: C14H11F2NO2
Molecular Weight: 263.244

N-(2,4-difluorophenyl)-2-phenoxyacetamide

CAS No.: 303794-31-2

Cat. No.: VC5134273

Molecular Formula: C14H11F2NO2

Molecular Weight: 263.244

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-phenoxyacetamide - 303794-31-2

Specification

CAS No. 303794-31-2
Molecular Formula C14H11F2NO2
Molecular Weight 263.244
IUPAC Name N-(2,4-difluorophenyl)-2-phenoxyacetamide
Standard InChI InChI=1S/C14H11F2NO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Standard InChI Key FKDOHHOBZNICRD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,4-Difluorophenyl)-2-phenoxyacetamide consists of three primary components:

  • A phenoxy group (C₆H₅O–) linked to an acetamide moiety.

  • A 2,4-difluorophenyl group attached to the nitrogen of the acetamide.

  • Fluorine atoms at the 2- and 4-positions of the phenyl ring, which influence electronic properties and molecular interactions.

The molecular formula is C₁₄H₁₁F₂NO₂, with a molecular weight of 271.24 g/mol. Key structural features include:

  • Planar geometry in the aromatic rings, facilitating π-π stacking interactions.

  • Hydrogen-bonding capacity via the amide (-NH-) and carbonyl (C=O) groups.

  • Electron-withdrawing fluorine substituents, which enhance metabolic stability and modulate solubility .

Table 1: Structural Comparison with Related Compounds

CompoundMolecular FormulaKey Functional GroupsUnique Features
N-(2,4-Difluorophenyl)-2-phenoxyacetamideC₁₄H₁₁F₂NO₂Phenoxy, acetamide, difluorophenylBalanced lipophilicity
N-(3,4-Difluorophenyl)acetamideC₈H₇F₂NOAcetamide, difluorophenylReduced steric bulk
2-Phenoxy-N-(4-fluorophenyl)acetamideC₁₄H₁₂FNO₂Phenoxy, acetamide, monofluorophenylLower fluorination impact

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of N-(2,4-difluorophenyl)-2-phenoxyacetamide typically involves a two-step process:

  • Formation of Phenoxyacetyl Chloride
    Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to yield phenoxyacetyl chloride. This intermediate is highly reactive and serves as the acylating agent.

  • Amidation with 2,4-Difluoroaniline
    Phenoxyacetyl chloride reacts with 2,4-difluoroaniline in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds at room temperature, yielding the target compound after purification by recrystallization or column chromatography.

Reaction Scheme:

Phenoxyacetic acid+SOCl2Phenoxyacetyl chloride+HCl+SO2\text{Phenoxyacetic acid} + \text{SOCl}_2 \rightarrow \text{Phenoxyacetyl chloride} + \text{HCl} + \text{SO}_2 Phenoxyacetyl chloride+2,4-DifluoroanilineN-(2,4-Difluorophenyl)-2-phenoxyacetamide+HCl\text{Phenoxyacetyl chloride} + \text{2,4-Difluoroaniline} \rightarrow \text{N-(2,4-Difluorophenyl)-2-phenoxyacetamide} + \text{HCl}

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors are preferred to enhance yield (typically >85%) and reduce reaction times. Solvent recovery systems and automated pH control further optimize efficiency .

Biological Activities and Mechanistic Insights

Table 2: Comparative IC₅₀ Values of Analogous Compounds

CompoundEGFR IC₅₀ (µM)mTOR IC₅₀ (µM)Solubility (mg/mL)
N-(2,4-Difluorophenyl)-2-phenoxyacetamide*~3.5 (predicted)~5.2 (predicted)0.12 (in DMSO)
Erlotinib (Reference)0.03-0.08
Rapamycin (Reference)-0.0020.04

*Values extrapolated from structural analogs .

Antimicrobial Properties

The fluorine atoms enhance membrane permeability, enabling interactions with bacterial enzymes like DNA gyrase and dihydrofolate reductase. Preliminary studies on similar compounds show:

  • Bacteriostatic effects against Gram-positive strains (e.g., Staphylococcus aureus) at MIC values of 8–16 µg/mL.

  • Synergy with β-lactam antibiotics by inhibiting resistance mechanisms.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (~45%) due to moderate lipophilicity (logP ≈ 2.8).

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive metabolites.

  • Excretion: Primarily renal (70%), with a half-life of ~4.5 hours in rodent models.

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rats (oral administration).

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic potential.

  • Cardiotoxicity: No significant hERG channel inhibition at concentrations <10 µM .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for fluorinated drug candidates, particularly kinase inhibitors and antimicrobial agents. Its synthetic flexibility allows for modifications at the:

  • Phenoxy group (e.g., introduction of electron-withdrawing substituents).

  • Acetamide nitrogen (e.g., alkylation or acylation).

Material Science Applications

Fluorinated acetamides are employed as surface modifiers in epoxy resins to enhance adhesion and corrosion resistance. The compound’s ability to form hydrogen bonds with hydroxyl groups on substrates improves interfacial interactions .

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